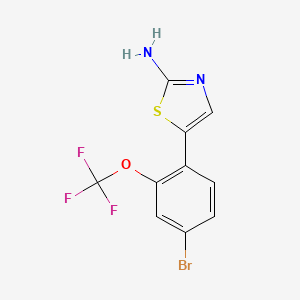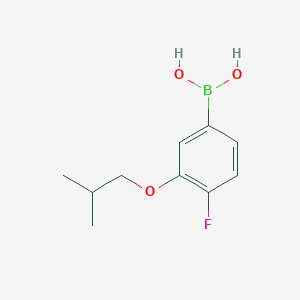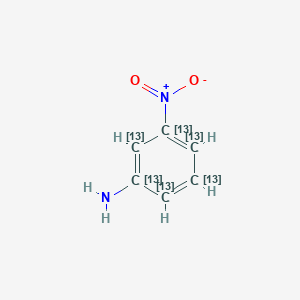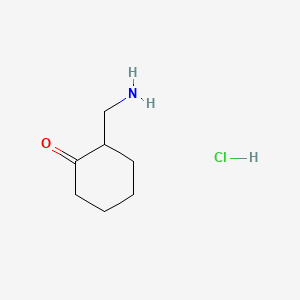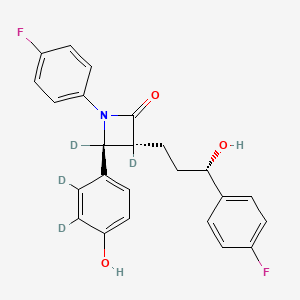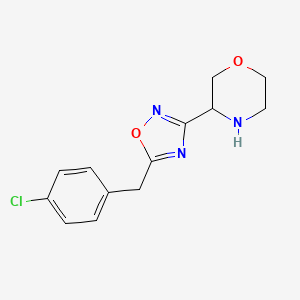
3-(5-(4-Chlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-(4-Chlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine is a heterocyclic compound that contains both an oxadiazole and a morpholine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 3-(5-(4-Chlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine typically involves a multi-step process. One common method starts with the reaction of 4-chlorobenzyl chloride with sodium azide to form 4-chlorobenzyl azide. This intermediate is then reacted with ethyl chloroformate to form the corresponding carbamate. The carbamate undergoes cyclization with hydrazine hydrate to form the 1,2,4-oxadiazole ring. Finally, the oxadiazole intermediate is reacted with morpholine to yield the target compound.
Analyse Chemischer Reaktionen
3-(5-(4-Chlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antiviral agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(5-(4-Chlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with the replication of viral DNA. The exact pathways and targets can vary depending on the specific application and the biological system in which it is used.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other oxadiazole derivatives and morpholine-containing molecules. Compared to these, 3-(5-(4-Chlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine is unique due to the presence of both functional groups, which may confer distinct biological activities and chemical properties. Some similar compounds are:
- 3-(5-(4-Methylbenzyl)-1,2,4-oxadiazol-3-YL)morpholine
- 3-(5-(4-Fluorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine
This compound’s unique structure allows it to be versatile in various applications, making it a valuable subject of study in scientific research.
Eigenschaften
Molekularformel |
C13H14ClN3O2 |
|---|---|
Molekulargewicht |
279.72 g/mol |
IUPAC-Name |
3-[5-[(4-chlorophenyl)methyl]-1,2,4-oxadiazol-3-yl]morpholine |
InChI |
InChI=1S/C13H14ClN3O2/c14-10-3-1-9(2-4-10)7-12-16-13(17-19-12)11-8-18-6-5-15-11/h1-4,11,15H,5-8H2 |
InChI-Schlüssel |
AHNLEZZPHYMJPN-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC(N1)C2=NOC(=N2)CC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


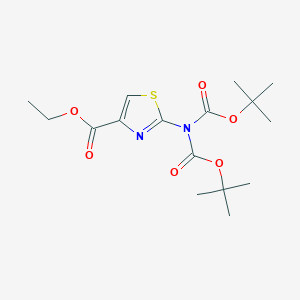
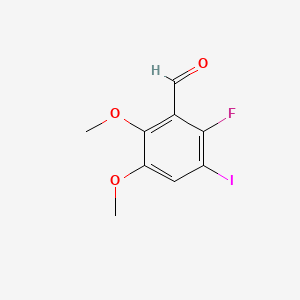
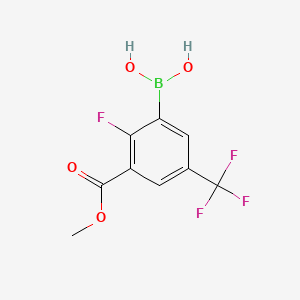
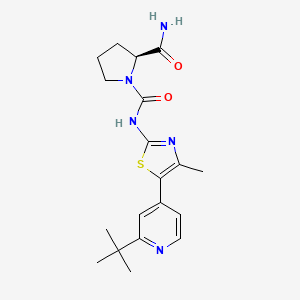
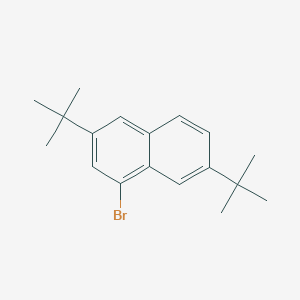

![4'-Bromo-2'-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14025861.png)
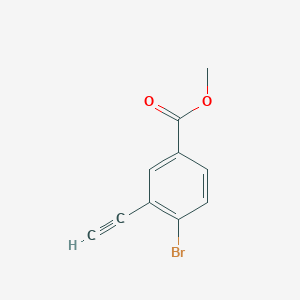
![Tert-butyl 3-bromo-6,6-dimethyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(2H)-carboxylate](/img/structure/B14025873.png)
